molecular formula C21H18N4O B11278199 [7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone

[7-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone

Cat. No.: B11278199
M. Wt: 342.4 g/mol
InChI Key: HWBGBZAKEZECMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE is a complex organic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[7-(NAPHTHALEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PYRROLIDINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer treatment, it may inhibit the activity of certain kinases or other proteins involved in cell proliferation .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H18N4O/c26-21(24-11-3-4-12-24)18-14-20-22-10-9-19(25(20)23-18)17-8-7-15-5-1-2-6-16(15)13-17/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

HWBGBZAKEZECMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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